molecular formula C10H15NO B1265595 1-Amino-2-phenylbutan-2-ol CAS No. 770-65-0

1-Amino-2-phenylbutan-2-ol

Cat. No. B1265595
CAS RN: 770-65-0
M. Wt: 165.23 g/mol
InChI Key: ULFJMPCWXPSJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Amino-2-phenylbutan-2-ol and related compounds involves multiple strategies. One approach includes the kinetic resolution of (±)-1-phenylbutan-1-ol through CALB-catalyzed aminolyses, indicating the influence of the amine used on the enantioselectivity of the process (García-Urdiales, Rebolledo, & Gotor, 2001). Another method involves the transformation of n-butylbenzene, an industrial by-product, into value-added products like 1-amino-1phenylbutane through various synthetic routes, highlighting the versatility and economic efficiency of these synthesis methods (Nagarapu, Apuri, Gaddam, & Bantu, 2009).

Molecular Structure Analysis

The molecular structure of 1-Amino-2-phenylbutan-2-ol and its derivatives can be characterized by techniques such as NMR, X-ray crystallography, and mass spectrometry. These analyses provide insights into the stereochemistry and electronic properties of the molecule, which are crucial for understanding its reactivity and potential applications in synthesis and medicinal chemistry.

Chemical Reactions and Properties

1-Amino-2-phenylbutan-2-ol participates in various chemical reactions, including aminolysis, enantioselective catalysis, and others that demonstrate its versatility as a synthetic intermediate. For example, the compound has been used in the synthesis of HIV-1 protease inhibitors, showcasing its utility in the development of pharmaceutical agents (Yu Xin-hong, 2013).

Scientific Research Applications

Stereochemistry and Anti-histaminic Activity

Research by Casy and Parulkar (1969) explored the synthesis and anti-histaminic properties of isomeric aminobutenes derived from a compound related to 1-Amino-2-phenylbutan-2-ol. They found that the stereochemistry of these compounds significantly influenced their anti-histaminic activity (Casy & Parulkar, 1969).

Enzyme-Catalyzed Kinetic Resolution

García-Urdiales, Rebolledo, and Gotor (2001) studied the CALB-catalyzed aminolysis of (±)-1-phenylbutan-1-ol derivatives, finding significant variations in enantioselectivity depending on the amine used in the process. This highlights the role of specific amines in influencing the resolution of chiral alcohols (García-Urdiales et al., 2001).

Metabolic Analysis in Drug Metabolism

Changchit, Gal, and Zirrolli (1991) conducted a study on the chiral labetalol metabolite 3-amino-1-phenylbutane, a compound related to 1-Amino-2-phenylbutan-2-ol. They developed an enantiospecific assay for this metabolite, emphasizing its importance in understanding the metabolism of labetalol, an antihypertensive drug (Changchit et al., 1991).

Biofuel Production

Bastian et al. (2011) focused on the production of biofuels, specifically 2-methylpropan-1-ol, through a pathway involving enzymes like ketol-acid reductoisomerase and alcohol dehydrogenase. This research is relevant due to the structural similarities of these compounds to 1-Amino-2-phenylbutan-2-ol (Bastian et al., 2011).

properties

IUPAC Name

1-amino-2-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-10(12,8-11)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFJMPCWXPSJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274599
Record name 1-amino-2-phenylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-phenylbutan-2-ol

CAS RN

770-65-0
Record name NSC30434
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-amino-2-phenylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.